molecular formula C6H5ClO2S B089508 4-Chlorobenzenesulfinic acid CAS No. 100-03-8

4-Chlorobenzenesulfinic acid

Cat. No. B089508
CAS RN: 100-03-8
M. Wt: 176.62 g/mol
InChI Key: AOQYAMDZQAEDLO-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfinic acid is a chemical compound with the CAS Number: 100-03-8 . It has a molecular weight of 176.62 .


Molecular Structure Analysis

The molecular formula of 4-Chlorobenzenesulfinic acid is C6H5ClO2S . The InChI code for the compound is 1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) and the InChI key is AOQYAMDZQAEDLO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chlorobenzenesulfinic acid is a solid substance . It has a boiling point of 251°C at 760 mmHg . The melting point of the compound is 99°C . It should be stored at 4°C in a sealed storage, away from moisture .

Scientific Research Applications

  • Nanomaterial Synthesis : Lakraimi et al. (2006) describe the intercalation of 4-Chlorobenzenesulfonate (a related compound of 4-Chlorobenzenesulfinic acid) into zinc-aluminum layered double hydroxides (LDHs), creating a stable, hybrid nanostructured material. This research highlights the potential of 4-Chlorobenzenesulfinic acid in the development of novel nanomaterials (Lakraimi et al., 2006).

  • Environmental Science : In the field of environmental science, Haarstrick et al. (1996) investigated the photocatalytic degradation of organic compounds, including a study on 4-chlorophenol, which is chemically related to 4-Chlorobenzenesulfinic acid. This research provides insights into the application of 4-Chlorobenzenesulfinic acid in wastewater treatment and pollution control (Haarstrick et al., 1996).

  • Chemical Synthesis and Reactions : Furukawa and Ōae (1968) explored the alkaline fusion mechanism of Halobenzenesulfinic Acids, including 4-Chlorobenzenesulfinic acid. Their findings contribute to the understanding of chemical reactions involving 4-Chlorobenzenesulfinic acid, which can be useful in various synthesis processes (Furukawa & Ōae, 1968).

  • Textile Industry : Son et al. (2006) discussed the use of 4-aminobenzenesulfonic acid–chloro–triazine adducts for treating cotton fabrics, indicating potential applications of related compounds, such as 4-Chlorobenzenesulfinic acid, in the textile industry for antimicrobial properties (Son et al., 2006).

  • Electrochemical Applications : Nematollahi and Varmaghani (2008) studied the electrochemical synthesis of new organosulfone derivatives using 4-Chlorobenzenesulfinic acid. Their work highlights the role of 4-Chlorobenzenesulfinic acid in electrochemical applications and synthesis of organosulfone derivatives (Nematollahi & Varmaghani, 2008).

Safety And Hazards

The safety information available indicates that 4-Chlorobenzenesulfinic acid may be harmful . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

properties

IUPAC Name

4-chlorobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQYAMDZQAEDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024768
Record name 4-Chlorobenzenesulphinic acid
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Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzenesulfinic acid

CAS RN

100-03-8
Record name 4-Chlorobenzenesulfinic acid
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Record name 4-Chlorobenzenesulfinic acid
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Record name Benzenesulfinic acid, 4-chloro-
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Record name 4-Chlorobenzenesulphinic acid
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Record name p-chlorobenzenesulphinic acid
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Record name 4-CHLOROBENZENESULFINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Thus, in a typical procedure, p-chlorobenzene sulfonyl chloride (24 g, 0.115 mol) was added to 250 ml H2O and the resulting suspension was cooled to 0° C. and stirred for 1 hour. Sodium sulfite (15.1 g, 0.120 mol) was then added and the reaction kept at 0° C., and a pH of 7.5 was maintained by addition of 15 percent NaOH using a pH-stat. After two hours the reaction was allowed to warm to 25° C. and stirred for an additional five hours. The resulting clear solution was filtered, the filtrate cooled to 0° C. and 12N HCl at 0° C. was added to the filtrate. The resulting precipitate was collected by filtration and dried under vacuum, to give p-chlorobenzenesulfinic acid as a white solid, 17.3 g (85 percent) mp 94°-96° C. (lit 93°-96° C.). The salt was generated by slurrying the acid in an EtOH/NaOH solution containing an excess of base. The sodium salt was purified by recrystallization from EtOH. Other metal sulfinate catalysts useful according to the present invention are similarly prepared.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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